Butyl 3-(acridin-9-YL)prop-2-enoate
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Overview
Description
Butyl 3-(acridin-9-yl)prop-2-enoate: is a chemical compound that belongs to the class of acridine derivatives. Acridine compounds are well-known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound consists of an acridine moiety attached to a butyl ester group through a prop-2-enoate linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(acridin-9-yl)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate esterifying agents. One common method involves the reaction of (E)-3-(acridin-9-yl)propenoyl chloride with butanol in the presence of a base such as triethylamine . The reaction is carried out in a cooled dichloromethane solution to control the reaction temperature and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Butyl 3-(acridin-9-yl)prop-2-enoate undergoes various chemical reactions, including cycloaddition, hydrolysis, and substitution reactions .
Common Reagents and Conditions:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.
Hydrolysis Reactions: Hydrolysis of the ester group in the presence of acidic or basic conditions leads to the formation of carboxylic acids.
Substitution Reactions: The acridine moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Major Products Formed:
Isoxazole Derivatives: Formed through cycloaddition reactions.
Carboxylic Acids: Resulting from hydrolysis reactions.
Substituted Acridines: Produced through electrophilic substitution reactions.
Scientific Research Applications
Chemistry: Butyl 3-(acridin-9-yl)prop-2-enoate is used as a building block in the synthesis of various acridine-based compounds.
Biology and Medicine: The compound exhibits significant DNA-binding properties, making it a valuable tool in biochemical research. It has been studied for its anti-tumor activity and ability to intercalate into DNA, thereby inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and pigments. Its strong fluorescence properties make it suitable for applications in imaging and diagnostic assays .
Mechanism of Action
Molecular Targets and Pathways: Butyl 3-(acridin-9-yl)prop-2-enoate exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This interaction leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . The compound’s ability to induce DNA damage results in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
9-[(E)-2-Phenylethenyl]acridine: Another acridine derivative with a reactive alkene moiety.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: A closely related compound with a methyl ester group instead of a butyl ester.
Uniqueness: Butyl 3-(acridin-9-yl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other acridine derivatives. The presence of the butyl group may also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
CAS No. |
91025-11-5 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
butyl 3-acridin-9-ylprop-2-enoate |
InChI |
InChI=1S/C20H19NO2/c1-2-3-14-23-20(22)13-12-15-16-8-4-6-10-18(16)21-19-11-7-5-9-17(15)19/h4-13H,2-3,14H2,1H3 |
InChI Key |
WSYJXWIUBQIINP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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